molecular formula C9H10N4 B161638 3-(1H-1,2,4-triazol-1-ylmethyl)aniline CAS No. 127988-22-1

3-(1H-1,2,4-triazol-1-ylmethyl)aniline

Cat. No. B161638
M. Wt: 174.2 g/mol
InChI Key: LFINNEVQJQXPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,2,4-triazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C9H10N4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The InChI code for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline is 1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 . This indicates the presence of a 1,2,4-triazole ring attached to an aniline group via a methylene bridge.


Physical And Chemical Properties Analysis

3-(1H-1,2,4-triazol-1-ylmethyl)aniline is a solid at room temperature . It has a molecular weight of 174.21 .

Scientific Research Applications

Pharmaceutical Development

Triazole derivatives, including compounds similar to 3-(1H-1,2,4-triazol-1-ylmethyl)aniline, have been extensively studied for their potential in drug discovery due to their diverse biological activities. These compounds exhibit anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new chemical entities targeting various diseases, highlighting their significance in pharmaceutical research and development Ferreira et al., 2013.

Material Science

In material science, triazole derivatives are promising for the development of proton-conducting membranes in fuel cells. These compounds improve the basic characteristics of electrolyte membranes, increase thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This makes them suitable for creating heat-resistant and electrochemically stable membranes with applications in energy conversion and storage Prozorova & Pozdnyakov, 2023.

Chemical Synthesis

The synthesis and functionalization of triazole compounds are critical for advancing both pharmaceuticals and materials science. Innovative synthetic routes for triazole derivatives, including eco-friendly methods and click chemistry, have been developed to support the efficient creation of biologically active and structurally complex molecules. These advancements not only enhance the potential for drug development but also contribute to the creation of new materials with specialized functions Kaushik et al., 2019.

Corrosion Inhibition

1,2,3-Triazole derivatives are also recognized for their effectiveness as corrosion inhibitors for metal surfaces. These compounds, prepared through copper-catalyzed azide-alkyne cycloaddition reactions, offer environmentally friendly and efficient solutions for protecting metals and alloys in aggressive media. Their application in corrosion inhibition is a testament to the versatility of triazole derivatives beyond pharmaceuticals, extending into industrial applications Hrimla et al., 2021.

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, respiratory irritation, and could be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(1,2,4-triazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFINNEVQJQXPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424311
Record name 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-triazol-1-ylmethyl)aniline

CAS RN

127988-22-1
Record name 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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